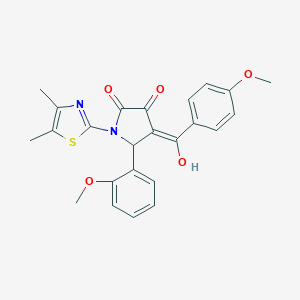![molecular formula C24H26N2O4 B265448 (E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)
(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate, also known as DMAPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
作用機序
The mechanism of action of (E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased neurotransmission.
Biochemical and Physiological Effects
(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. It has also been found to exhibit cytotoxic effects on cancer cells, leading to the inhibition of cell growth and division.
実験室実験の利点と制限
One of the major advantages of (E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of (E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on (E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate. One potential area of research is the development of new antimicrobial agents based on the structure of (E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate. Another area of research is the investigation of the mechanism of action of (E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate, which could lead to the development of new drugs for the treatment of various diseases. Finally, further studies on the cytotoxic effects of (E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate on cancer cells could lead to the development of new cancer treatments.
合成法
The synthesis of (E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate involves the reaction of 3-prop-2-enoxyaniline with dimethyl acetylenedicarboxylate, followed by the addition of triethylamine and subsequent reaction with paraformaldehyde. The resulting compound is then treated with phenyl isocyanate to obtain (E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate.
科学的研究の応用
(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate has been studied extensively for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and antiparasitic properties. In addition, it has shown promise in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
特性
製品名 |
(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate |
|---|---|
分子式 |
C24H26N2O4 |
分子量 |
406.5 g/mol |
IUPAC名 |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H26N2O4/c1-4-15-30-19-12-8-11-18(16-19)21-20(22(27)17-9-6-5-7-10-17)23(28)24(29)26(21)14-13-25(2)3/h4-12,16,21,27H,1,13-15H2,2-3H3/b22-20+ |
InChIキー |
OMDXSNGGCHRAFS-LSDHQDQOSA-N |
異性体SMILES |
C[NH+](C)CCN1C(/C(=C(/C2=CC=CC=C2)\[O-])/C(=O)C1=O)C3=CC(=CC=C3)OCC=C |
SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OCC=C |
正規SMILES |
C[NH+](C)CCN1C(C(=C(C2=CC=CC=C2)[O-])C(=O)C1=O)C3=CC(=CC=C3)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B265370.png)
![5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265371.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265372.png)
![(E)-1-benzofuran-2-yl{2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265374.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265375.png)
![(E)-(2,4-dimethyl-1,3-thiazol-5-yl){2-(3-fluorophenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265378.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265379.png)
![methyl 4-[(E)-[2-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265380.png)


![(E)-{2-(4-bromophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265386.png)
![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265387.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265390.png)